2,4,5-Trichlorophenoxyacetic acid

Overview

Description

2,4,5-Trichlorophenoxyacetic acid is a synthetic chlorophenoxy acetic acid herbicide. It was developed in the late 1940s and is known for its use in defoliating broad-leafed plants. This compound gained notoriety as a component of Agent Orange, a defoliant used during the Vietnam War .

Preparation Methods

2,4,5-Trichlorophenoxyacetic acid is synthesized by reacting 2,4,5-Trichlorophenol with chloroacetic acid. The reaction typically involves the condensation of sodium chloroacetate with sodium 2,4,5-trichlorophenoxide . Industrial production methods require careful temperature control to minimize the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a toxic byproduct .

Chemical Reactions Analysis

Table 1: TCDD Contamination Levels in 2,4,5-T Batches

| Temperature Control | TCDD Concentration | Source |

|---|---|---|

| Strict (<160°C) | ~0.005 ppm | |

| Poor/no control | Up to 60 ppm |

Photocatalytic Degradation

Cu–TiO₂–Cu₂O composites achieve >90% mineralization of 2,4,5-T under UV light via hole-dominated oxidation, generating intermediates like 3,5-dichlorocatechol before complete breakdown to CO₂ and HCl :

Table 2: Photocatalytic Efficiency Comparison

| Catalyst | Degradation Efficiency | Time (h) | Source |

|---|---|---|---|

| Cu–TiO₂–Cu₂O | 90% | 4 | |

| TiO₂ (pure) | 45% | 4 |

Hydrolysis

2,4,5-T undergoes hydrolysis in alkaline conditions to form water-soluble salts :

Esters of 2,4,5-T hydrolyze within days in aqueous environments .

Biodegradation Pathways

Microbial metabolism by Pseudomonas species converts 2,4,5-T into 3,5-dichlorocatechol , which is further degraded via ortho-cleavage pathways :

Reactivity with Other Chemicals

-

Bases and Alcohols : Forms salts (e.g., sodium 2,4,5-T) or esters .

-

Oxidizing Agents : Reacts incompatibly with strong oxidizers, though specific products are undocumented .

-

Metals : Corrodes metals in moist conditions via acid-base reactions .

Thermal Decomposition

At elevated temperatures, 2,4,5-T decomposes to release HCl and potentially toxic chlorinated byproducts :

Environmental and Regulatory Considerations

Scientific Research Applications

Herbicide Applications

2,4,5-T was primarily utilized as a broadleaf herbicide in agricultural settings. Its applications included:

- Crop Management : Used to control broadleaf weeds in cereal crops and pastures.

- Forestry : Applied to clear unwanted vegetation and promote the growth of desirable tree species.

- Non-Cropped Areas : Employed in rights-of-way management (e.g., roadsides and railways) to maintain clear paths for transportation.

Despite its effectiveness in weed control, the use of 2,4,5-T has significantly declined due to its association with environmental persistence and toxicity.

Environmental Studies

Recent studies have focused on the movement and persistence of 2,4,5-T in various ecosystems:

- Persistence in Soil : Research indicates that 2,4,5-T can persist in soil systems for extended periods. A study conducted in West Virginia reported that residues decreased from 151 mg/kg immediately after application to less than 0.01 mg/kg after 24 months .

- Water Contamination : The herbicide has been detected in stream water at low concentrations during application periods. The highest recorded concentration was 0.012 mg/L shortly after application .

These findings underscore the potential for 2,4,5-T to leach into groundwater and contaminate aquatic ecosystems.

Health Risks and Toxicology

The health implications of exposure to 2,4,5-T have been a significant concern:

- Toxicity Studies : Various studies have reported teratogenic effects associated with exposure to 2,4,5-T and its contaminant TCDD (dioxin). For instance, doses as low as 0.125 mg/kg have been linked to increased fetal mortality and developmental abnormalities .

- Epidemiological Studies : A clinical study indicated that workers exposed to 2,4,5-T during manufacturing exhibited persistent chloracne and gastrointestinal issues but did not show increased risks for cardiovascular or renal diseases .

Case Studies

| Study | Findings | Year |

|---|---|---|

| West Virginia Watershed Study | Residue levels decreased significantly over time; minimal discharge into streamflow observed | 2024 |

| Toxicity Assessment | Teratogenic effects noted at low doses; increased fetal mortality in animal studies | Various |

| Worker Health Study | Persistent chloracne among exposed workers; no significant increase in cardiovascular disease | Various |

Mechanism of Action

2,4,5-Trichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of plants by causing uncontrolled cell division and growth, leading to the death of the plant . The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

2,4,5-Trichlorophenoxyacetic acid is similar to other chlorophenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D). it is unique due to its higher toxicity and the potential formation of TCDD during its production . Other similar compounds include:

2,4-Dichlorophenoxyacetic acid (2,4-D): Less toxic and widely used in agriculture.

3,4-Dichlorophenoxyacetic acid: Another chlorinated phenoxyacetic acid with different herbicidal properties.

Biological Activity

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide that was widely used for controlling broad-leafed plants. Its application has raised concerns due to its association with various health effects and environmental persistence. This article provides a comprehensive overview of the biological activity of 2,4,5-T, including its metabolism, toxicity, effects on human health, and relevant case studies.

Metabolism and Pharmacokinetics

2,4,5-T is rapidly absorbed and excreted in animals and humans. Studies indicate that after administration of a single dose, approximately 75% of the compound is excreted in urine within 24 hours. The half-life of 2,4,5-T in plasma varies between species; for example, it is about 3 hours in rats and 23 hours in humans . The compound is primarily eliminated unchanged in urine, with minor metabolites such as glycine and taurine conjugates being formed .

Acute Toxicity

The acute toxicity of 2,4,5-T has been assessed through various studies. The oral LD50 values are reported as follows:

Chronic Toxicity

Chronic exposure studies have shown varying effects. In a two-year study on rats fed diets containing different concentrations of 2,4,5-T (0, 3, 10, or 30 mg/kg body weight), no significant effects were observed at the lowest dose. However, higher doses resulted in increased urinary excretion of coproporphyrins and mild renal changes . A three-generation reproduction study indicated reduced neonatal survival at higher doses .

Human Health Effects

Research indicates potential associations between exposure to 2,4,5-T and various health issues. Notably:

- Cancer Risks : Case-control studies have suggested increased risks for rare tumors such as soft-tissue sarcomas and non-Hodgkin's lymphoma among exposed populations .

- Congenital Anomalies : Cohort studies involving children exposed to Agent Orange (which contained 2,4,5-T) reported higher incidences of congenital anomalies such as cleft palate and spina bifida .

- Long-term Effects : A clinical epidemiologic study found persistent chloracne among workers exposed to 2,4,5-T production processes but no significant increase in risks for cardiovascular or hepatic diseases .

Case Studies

- Vietnam Veterans Study : A cohort study involving Vietnam veterans exposed to Agent Orange found an association between exposure and increased rates of certain cancers and congenital defects among their offspring .

- Occupational Exposure Study : A clinical study on workers involved in the production of 2,4,5-T revealed long-term health effects including chloracne and gastrointestinal issues but no significant evidence linking exposure to cardiovascular or renal diseases .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,4,5-T in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures, including:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. If inhaled, move to fresh air and seek medical attention .

- Storage : Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). Monitor degradation over time, as aged samples may become more hazardous .

- Disposal : Follow federal, state, and local regulations. Engage qualified personnel for waste management, including incineration or chemical neutralization .

Q. How is 2,4,5-T synthesized, and what are its key structural characteristics?

- Methodological Answer :

- Synthesis : Typically produced via nucleophilic substitution of 2,4,5-trichlorophenol with chloroacetic acid under alkaline conditions. Purification involves recrystallization from ethanol or acetone .

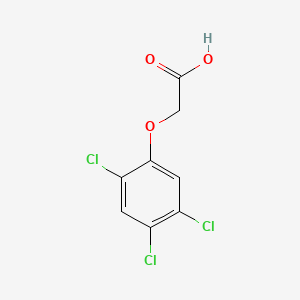

- Structural Features : Molecular formula C₈H₅Cl₃O₃ , molar mass 255.48 g/mol , and CAS RN 93-76-5 . The molecule consists of a phenoxyacetic acid backbone with chlorine substituents at the 2, 4, and 5 positions, influencing its herbicidal activity and persistence .

Q. What are the primary toxicological concerns associated with 2,4,5-T?

- Methodological Answer :

- Dioxin Contamination : Historical formulations often contained 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) , a potent carcinogen with an LD₅₀ of 0.6 µg/kg in guinea pigs. Analytical methods (e.g., GC/MS) are critical to quantify TCDD in legacy samples .

- Chronic Effects : Linked to chloracne, hepatic dysfunction, and potential carcinogenicity. Toxicity studies should include NOAEL (No-Observed-Adverse-Effect Level) assessments and dose-response modeling .

Advanced Research Questions

Q. What analytical methods are used to detect chlorinated dioxins in 2,4,5-T formulations?

- Methodological Answer :

- Gas Chromatography/Mass Spectrometry (GC/MS) : Use high-resolution glass capillary columns (e.g., DB-5) for isomer separation. Detection limits of 0.01–0.05 ppm are achievable. Quantify TCDD via isotopic dilution with ¹³C-labeled internal standards .

- Quality Control : Include blanks, spikes, and certified reference materials to validate precision. Cross-reference with EPA Method 1613 for dioxins in environmental samples .

Q. How does microbial degradation of 2,4,5-T occur, and what organisms are involved?

- Methodological Answer :

- Bacterial Pathways : Burkholderia cepacia AC1100 metabolizes 2,4,5-T via oxidative cleavage of the ether bond, producing 2,4,5-trichlorophenol (TCP), which is further dechlorinated. Use knockout mutants (e.g., PT88) to study gene clusters responsible for degradation .

- Culturing Conditions : Optimize carbon-limited media with 2,4,5-T as the sole carbon source. Monitor degradation via HPLC or enzymatic assays targeting intermediate metabolites .

Q. How can researchers mitigate dioxin contamination when working with historical 2,4,5-T samples?

- Methodological Answer :

- Sample Screening : Pre-screen archived formulations using GC/MS to quantify TCDD levels. Prioritize samples with <0.01 ppm TCDD for experimental use .

- Containment : Use glove boxes or closed-system reactors to prevent aerosolization. Decontaminate glassware with alkaline solutions (e.g., 10% KOH in ethanol) to hydrolyze dioxins .

Q. What are the challenges in establishing a chronic inhalation Reference Concentration (RfC) for 2,4,5-T?

- Methodological Answer :

- Data Gaps : Limited inhalation toxicity studies exist due to its low volatility (vapor density = 1.8). Use rodent inhalation models with aerosolized 2,4,5-T to derive dose metrics .

- Extrapolation Uncertainties : Adjust for interspecies differences using physiologically based pharmacokinetic (PBPK) modeling. Incorporate epidemiological data from occupational exposure cohorts (e.g., Vietnam War veterans) .

Q. How do experimental designs address contradictions in dioxin contamination levels across 2,4,5-T formulations?

- Methodological Answer :

- Batch Analysis : Compare multiple production batches (e.g., 1960s vs. 1970s samples) using standardized GC/MS protocols. Note that Scandinavian formulations showed similar contamination levels (~0.05 ppm TCDD) despite differing production dates, suggesting consistent synthesis byproducts .

- Statistical Modeling : Apply multivariate regression to correlate dioxin levels with synthesis parameters (e.g., temperature, catalyst purity) .

Properties

IUPAC Name |

2-(2,4,5-trichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYMJHWAQXWPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3, Array | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021388 | |

| Record name | 2,4,5-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-trichlorophenoxyacetic acid is a light tan solid (melting point 153 °C). Insoluble in water. Contact may irritate the skin., Colorless to tan, odorless, crystalline solid. [herbicide]; [NIOSH], WHITE CRYSTALLINE POWDER., Colorless to tan, odorless, crystalline solid., Colorless to tan, odorless, crystalline solid. [herbicide] | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, No boiling point at normal pressure; decomposes on heating, decomposes | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 69.8 °F (NTP, 1992), 0.028% AT 25 °C, VERY SLIGHTLY SOL IN PETROLEUM ETHER, 590 MG/KG IN ETHANOL OR ISOPROPYL ALC, 1.05 x 10(-3) M at 25 °C, For more Solubility (Complete) data for 2,4,5-T (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.03, (77 °F): 0.03% | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.803 at 68 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.80 AT 20 °C/20 °C, 1.80 g/cm³, 1.8, 1.80 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F approximately (NTP, 1992), Less than 0.01 mPa @ 20 °C, Vapor pressure at 25 °C: negligible, 1x10-7 mmHg, 1 x 10-7 mmHg | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

These hormonal agents /2,4-D & 2,4,5-T/ produce their effects by overstimulating plant growth., To understand the mechanisms of toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), ... their effect on the cytoskeletal organization, particularly microtubules (MT) and microfilaments (MF), DNA synthesis, and the synthesis and composition of cytoskeletal proteins in mouse 3T3 cells /was examined/. Exposure of cells to 2,4-D or 2,4,5-T resulted in a dose-dependent inhibition of DNA synthesis; 50% inhibition occurred at 2.21 mM and 0.90 mM for 2,4-D & 2,4,5-T, respectively. Furthermore, strong synergistic inhibition of DNA synthesis was produced by mixtures (each having a total concentration of 1.25 mM) of 2,4-D with 2,4,5-T. Similarly, 2,4,5-T is more potent than 2,4-D in causing cytoskeletal perturbation as revealed by fluorescence microscopy. Treatment of cells with 2,4-D (2.5 mM) or 2,4,5-T (1.25 mM) for 20 hr resulted in severe MT aggregation and the appearance of large bundles, which were organized in a rope-like structure in the former and a dramatic octopus-like pattern in the latter. Further, MT bundling is particularly severe in the cell center. Under these conditions, marked changes in MF organization also occurred as evidenced by clustering and crisscrossing of MF in the perinuclear region. A 1:1 mixture (final= 1.25 mM of 2,4-D and 2,4,5-T, a formulation equivalent to Agent Orange composition, also induced a dramatic perturbation to the organization of MT and MF, resulting in the formation of ring-like structures. MT bundling is still apparent, especially around the outer edge of the "rings." MF are localized predominantly along the cell periphery, where they appear to be aggregated tightly forming patches. Surprisingly, the synthesis and composition of cytoskeletal proteins, which are resistant to detergent extraction but released by CaCl2, are essentially unaffected by 2,4-D or 2,4,5-T. These results suggest that the dramatic perturbation of the cytoskeletal morphology caused by these herbicides probably only results from a structural reorganization and redistribution of MT and MF., They exert their herbicidal action by acting as a growth hormone in plants. They have no hormonal action in animals, but their mechanism of toxic action is poorly understood. /Chlorophenoxy compounds/ | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Contaminants of commercial preparations of 2,4,5-T have been 2,3,7,8-tetrachlorodibenzo-p-dioxin ... & 2,3,6,7-tetrachlorodibenzo-p-dioxin ... ., 2,4,5-T produced prior to 1965 contained 30 mg/kg or more TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/. 2,4,5-T with dioxin content of less than 0.05 mg/kg is ... available in commercial quantities., Concentration range of 2,3,7,8-tetrachlorodibenzo-p-dioxin in 6 samples of 2,4,5-T ranged from < 0.05-0.5 mg/kg. /From table/, ... A typical batch from one producer was found to have the following composition: > 95% pure chemical, 2-9% dichloromethoxy phenoxy acetic acids, 0.6% related trichlorophenoxyacetic acids, 0.5% dichlorophenoxyacetic acids, 0.4% bis(2,4,5-trichlorophenoxy) acetic acid and less than 0.5 mg/kg 2,3,7,8-tetra-chlorodibenzo-para-dioxin ... ., For more Impurities (Complete) data for 2,4,5-T (6 total), please visit the HSDB record page. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE SOLID, LIGHT TAN SOLID, Colorless to tan crystalline solid. | |

CAS No. |

93-76-5, 35915-18-5 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (2,4,5(or 2,4,6)-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fortex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(2,4,5-trichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-T | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q963S4YMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, (2,4,5-trichlorophenoxy)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AJ802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

316 °F (NTP, 1992), 153 °C, 153-158 °C, 316 °F, 307 °F | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.